N-(thiophen-2-ylmethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-10(9-4-1-5-13-9)11-7-8-3-2-6-14-8/h1-6H,7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXSLXIREYNLGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296566 | |
| Record name | N-(2-Thienylmethyl)-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20037-41-6 | |
| Record name | N-(2-Thienylmethyl)-2-furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20037-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Thienylmethyl)-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-(thiophen-2-ylmethyl)furan-2-carboxamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The reaction is carried out under controlled conditions to ensure high yields and purity of the final product. The chemical structures of the synthesized compounds are confirmed using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and elemental analysis .
Chemical Reactions Analysis
N-(thiophen-2-ylmethyl)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
N-(thiophen-2-ylmethyl)furan-2-carboxamide features a unique structure combining a thiophene ring and a furan moiety, which enhances its reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 226.27 g/mol. The presence of both furan and thiophene rings contributes to its electronic properties, making it suitable for various applications.
Medicinal Chemistry Applications
Antimicrobial Activity:
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 40 |
| Bacillus cereus | 30 |
These results indicate its potential as an alternative therapeutic agent against resistant bacterial infections .
Anticancer Activity:
The compound has shown promising anticancer effects in vitro against several cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15.5 | Induces apoptosis via caspase activation |
| MCF-7 | 12.3 | Inhibits cell proliferation |
| A549 | 18.7 | Disrupts cell cycle |
The anticancer mechanisms include induction of apoptosis and inhibition of cell proliferation, highlighting its potential in cancer therapy .
Agricultural Applications
Fungicidal Activity:
this compound derivatives have been explored for their fungicidal properties. A study indicated that specific derivatives exhibited control efficacies superior to commercial fungicides such as flumorph and mancozeb, showcasing their potential as effective agricultural agents .
Industrial Applications
Organic Semiconductors:
The compound is being investigated for its role in the development of organic semiconductors due to its unique electronic properties derived from the furan and thiophene rings. These materials are crucial for electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against multiple strains of bacteria, demonstrating broad-spectrum antimicrobial activity that outperformed traditional antibiotics like ampicillin.
Case Study 2: Anticancer Research
In vitro studies on HepG2 liver cancer cells revealed that treatment with this compound led to significant apoptosis rates compared to untreated controls, indicating its potential as a lead compound in cancer drug development.
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it inhibits the activity of enzymes like urease, acetylcholinesterase, and butyrylcholinesterase by binding to their active sites. This inhibition can lead to various therapeutic effects, including neuroprotection and the treatment of diseases like Alzheimer’s .
Comparison with Similar Compounds
Comparison with Structural Analogs
Aryl-Substituted Analogs
- N-(4-Bromophenyl)Furan-2-Carboxamide
Synthesized via Suzuki-Miyaura cross-coupling with yields up to 94% under mild conditions (room temperature, triethylamine/DCM). Electron-donating substituents on boronic acids improved reaction yields (e.g., 83% for electron-rich aryl groups vs. 38% for electron-poor/bulky groups) . - N-(3-Chloro-4-Methylphenyl)Furan-2-Carboxamide A chloro- and methyl-substituted analog (CAS: 1982-63-4) with molecular formula C₁₂H₁₀ClNO₂.
Heterocyclic-Substituted Analogs
- N-(1,3,4-Thiadiazol-2-yl)Furan-2-Carboxamide Derivatives
These compounds (e.g., compounds 92 and 93) exhibited potent VEGFR-2 inhibition (IC₅₀ = 7.4–7.6 nM) due to optimal binding orientations predicted by docking studies. The thiadiazole ring contributes to π-π stacking and hydrogen-bond interactions . - Nitrothiophene Carboxamides
Substitution with nitro groups (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) demonstrated antibacterial activity. Purity and yield varied significantly (42% vs. 99.05%), influenced by steric and electronic factors .
Selenium- and Sulfur-Containing Analogs
- N,N′-(4,4′-Diselenediylbis(4,1-phenylene))bis-Furan-2-Carboxamide (2h)
A diselenide-bridged analog synthesized via sodium borohydride reduction. The selenium atoms may enhance redox activity and selectivity in biological systems .
Antimicrobial Activity
- N-(4-Bromophenyl)Furan-2-Carboxamide Derivatives
Exhibited efficacy against drug-resistant pathogens like A. baumannii and MRSA, validated by computational models highlighting interactions with bacterial enzymes . - Nitrothiophene Carboxamides
Narrow-spectrum antibacterial activity attributed to nitro group-mediated disruption of bacterial membranes .
Anticancer and Enzyme Inhibition
- VEGFR-2 Inhibitors Thiadiazole-substituted analogs showed nanomolar IC₅₀ values, critical for antiangiogenic cancer therapy .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|
| N-(Thiophen-2-ylmethyl)furan-2-carboxamide | C₁₀H₉NO₂S | 223.25 | Thiophen-2-ylmethyl | High aromaticity, moderate polarity |
| N-(4-Bromophenyl)furan-2-carboxamide | C₁₁H₈BrNO₂ | 282.09 | 4-Bromophenyl | Enhanced halogen bonding potential |
| N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide | C₇H₅N₃O₂S | 211.20 | Thiadiazole | Strong enzyme inhibition |
| ML18829 (SARS-CoV inhibitor) | C₂₃H₂₉N₃O₂ | 391.50 | tert-Butyl, pyridine | High steric bulk, protease affinity |
Biological Activity
N-(thiophen-2-ylmethyl)furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a thiophene ring and a furan-2-carboxamide moiety, which contribute to its unique electronic properties and biological interactions. The presence of these heterocycles enhances its potential as an enzyme inhibitor and therapeutic agent.
The primary biological activity of this compound is attributed to its ability to inhibit key enzymes involved in various biochemical pathways:
- Urease : Inhibition of urease affects the urea cycle, crucial for nitrogen excretion, potentially leading to altered pH regulation in the gastrointestinal tract.
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : These enzymes are vital for cholinergic neurotransmission. Inhibition can increase acetylcholine levels in the synaptic cleft, impacting nerve impulse transmission and potentially offering therapeutic benefits in neurodegenerative diseases.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 6.19 ± 0.50 |
| MCF-7 | 5.10 ± 0.40 |
| HCT116 | Comparable to doxorubicin |
These findings suggest that the compound may serve as a promising candidate for cancer therapy, particularly against liver and breast cancer .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Preliminary investigations reveal its effectiveness against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
| P. aeruginosa | 20 |
These results highlight the potential of this compound as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiophene and furan rings can significantly influence its potency and selectivity as an enzyme inhibitor or antimicrobial agent. For instance, modifications that enhance lipophilicity have been shown to improve antibacterial efficacy .
Case Studies
Recent studies have explored the biological applications of this compound:
- Neuroprotective Effects : A study highlighted its potential in protecting neuronal cells from oxidative stress, suggesting implications for treating neurodegenerative disorders.
- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, particularly involving the NLRP3 inflammasome, which is linked to various chronic diseases.
Q & A
Q. What are the established synthetic routes for N-(thiophen-2-ylmethyl)furan-2-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves coupling thiophene-2-methylamine with furan-2-carboxylic acid derivatives. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC or DCC) with a catalyst like DMAP in anhydrous solvents (e.g., DCM or THF) .
- Purification : Column chromatography or recrystallization to isolate the product.
- Optimization parameters :
-
Temperature : 0–25°C to minimize side reactions.
-
Solvent polarity : Affects reaction rate and yield; non-polar solvents reduce byproducts.
-
Reaction time : Monitored via TLC or HPLC to ensure completion.
Parameter Optimal Range Analytical Method Temperature 0–25°C TLC/HPLC Solvent DCM/THF NMR Catalyst EDC/DMAP Mass Spectrometry
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation requires:
- NMR spectroscopy : H and C NMR to verify amide linkage and aromatic protons .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight.
- X-ray crystallography : SHELX software refines crystal structures for absolute configuration .
- IR spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch).
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- In vitro assays :
- Anticancer activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (1–100 μM) .
- Anti-inflammatory potential : COX-2 inhibition assays with IC determination.
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%).
- Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC/IC.
Q. How should researchers address contradictions in biological activity data across studies?
Contradictions may arise from:
- Purity variations : Validate compound purity via HPLC (>95%) .
- Assay conditions : Standardize pH, temperature, and cell passage numbers.
- Computational validation : Use molecular docking (AutoDock Vina) to predict binding affinity to targets (e.g., EGFR kinase) and compare with experimental IC values .
Q. What computational strategies are effective for modeling interactions between this compound and biological targets?
- Molecular docking : Use PubChem 3D conformers (CID: 91816628) to predict binding modes to enzymes/receptors .
- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100 ns trajectories.
- ADMET prediction : SwissADME or pkCSM to evaluate pharmacokinetics (e.g., logP, bioavailability).
Q. How can reaction mechanisms and chemical reactivity be systematically studied?
- Kinetic studies : Monitor reaction rates under varying temperatures (Arrhenius plots) to deduce mechanisms.
- Isotopic labeling : O-labeled water to trace hydrolysis pathways .
- DFT calculations : Gaussian 16 to model transition states and activation energies for oxidation/reduction steps .
Q. What methodologies are recommended for assessing stability and degradation under experimental conditions?
- Forced degradation studies :
- pH stability : Incubate at pH 2–12 (37°C, 24h) and analyze via HPLC .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines).
- Degradation products : Identify using LC-MS/MS and compare with synthetic standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
